molecular formula C14H9ClN2O6 B394805 (4-Chlorophenyl)methyl 3,5-dinitrobenzoate

(4-Chlorophenyl)methyl 3,5-dinitrobenzoate

Cat. No.: B394805
M. Wt: 336.68g/mol
InChI Key: QNIUGMTXWQOPIQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorobenzyl group attached to a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate typically involves the esterification of 4-chlorobenzyl alcohol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding 3,5-dinitrobenzoyl chloride, which then reacts with 4-chlorobenzyl alcohol to yield the ester .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)methyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dinitrobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 4-Chloro-3,5-dinitrobenzotrifluoride
  • 2,4-Dinitrobenzoic acid
  • 4-Nitrobenzoic acid

Uniqueness

(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is unique due to the presence of both a 4-chlorobenzyl group and two nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes .

Properties

Molecular Formula

C14H9ClN2O6

Molecular Weight

336.68g/mol

IUPAC Name

(4-chlorophenyl)methyl 3,5-dinitrobenzoate

InChI

InChI=1S/C14H9ClN2O6/c15-11-3-1-9(2-4-11)8-23-14(18)10-5-12(16(19)20)7-13(6-10)17(21)22/h1-7H,8H2

InChI Key

QNIUGMTXWQOPIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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